molecular formula C6H12N2O B13481977 (1S,3R)-3-Aminocyclopentanecarboxamide

(1S,3R)-3-Aminocyclopentanecarboxamide

Cat. No.: B13481977
M. Wt: 128.17 g/mol
InChI Key: OLHSXPNNEJJDLQ-CRCLSJGQSA-N
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Description

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is a chiral compound that features a cyclopentane ring with an amino group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and carboxylic acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is unique due to its specific chiral centers and the presence of both amino and carboxamide groups. These structural features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

OLHSXPNNEJJDLQ-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)N)N

Canonical SMILES

C1CC(CC1C(=O)N)N

Origin of Product

United States

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